molecular formula C7H8BrNO2 B1282763 3-Bromo-2,4-dimethoxypyridine CAS No. 96246-00-3

3-Bromo-2,4-dimethoxypyridine

Cat. No.: B1282763
CAS No.: 96246-00-3
M. Wt: 218.05 g/mol
InChI Key: MQPDFYKTAZWYQL-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Compounds

3-Bromo-2,4-dimethoxypyridine serves as a key intermediate in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, a process involving electrophilic substitution and oxidation reactions (Chen Yu-yan, 2004).

Bromination Studies

In bromination studies, this compound plays a significant role. The bromination of 2,4-dihydroxypyridine and its ethyl derivatives, leading to derivatives where bromine enters the 3-position, has been explored, providing insights into the bromination process and tautomeric structures (C. R. Kolder & H. J. Hertog, 2010).

Antioxidant Properties

This compound is also involved in studies related to antioxidants. For example, a series of 6-substituted-2,4-dimethyl-3-pyridinols with notable antioxidant properties were synthesized, where this compound was used as a precursor (M. Wijtmans et al., 2004).

Nitration Studies

In nitration studies, this compound-N-oxide was used to investigate the nitration process, where different nitro derivatives were isolated, contributing to the understanding of the directive influence of N-oxide groups (H. J. Hertog, M. V. Ammers, & S. Schukking, 2010).

Synthesis of Polyhalogenated Compounds

Polyhalogenated compounds, including oligo(N-phenyl-m-aniline)s, were synthesized using this compound. The synthesis demonstrated the compound's utility in producing high-spin cationic states and complex molecular structures (A. Ito et al., 2002).

Ortho-Lithiation Studies

The compound was also central in ortho-lithiation studies. Specifically, 3-bromo-2,6-dimethoxy-4-diphenyiphosphinopridine was synthesized using this compound, showcasing its application in regioselective ortho-lithiation processes (Yuyin Chen et al., 2004).

Hydrogen Bonding and Electrostatic Interactions

Studies on 3-(2-bromo-pyridinium)-propionic acid revealed insights into hydrogen bonding and electrostatic interactions within molecular structures, highlighting the significance of this compound in such research (Z. Dega-Szafran, A. Katrusiak, & M. Szafran, 2001).

Safety and Hazards

The safety information for 3-Bromo-2,4-dimethoxypyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Properties

IUPAC Name

3-bromo-2,4-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(11-2)6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPDFYKTAZWYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541826
Record name 3-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96246-00-3
Record name 3-Bromo-2,4-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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